molecular formula C12H13N3 B1614132 N-methyl-(2-phenylpyrimidin-5-yl)methylamine CAS No. 921939-11-9

N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Cat. No.: B1614132
CAS No.: 921939-11-9
M. Wt: 199.25 g/mol
InChI Key: BEURLXDVKSQEIQ-UHFFFAOYSA-N
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Description

N-methyl-(2-phenylpyrimidin-5-yl)methylamine is a chemical compound with the molecular formula C₁₂H₁₃N₃ . It is also known by its synonyms: 5-Pyrimidinemethanamine, N-methyl-2-phenyl . This multifaceted compound finds applications in scientific research and experiments.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring linked to a phenyl group via a methylamine moiety. The compound’s chemical formula is C₁₂H₁₃N₃ .
  • Safety and Hazards

    • Immediate medical attention is required in case of exposure .
  • Scientific Research Applications

    Antiviral Activity

    Research on pyrimidine derivatives, such as those related to N-methyl-(2-phenylpyrimidin-5-yl)methylamine, has shown that certain substitutions on the pyrimidine ring can markedly inhibit retrovirus replication in cell culture. For instance, derivatives with specific substitutions exhibited inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential in antiretroviral therapy (Hocková, Holý, Masojídková, et al., 2003).

    Anticancer Properties

    Certain pyrimidine-based compounds exhibit significant anticancer activities. Studies have focused on the synthesis and evaluation of pyrimidine derivatives for their potential use in cancer treatment. For example, pyrazolopyranopyrimidines have been identified as a new class of acyclonucleosides with moderate to potent anti-inflammatory activity, suggesting a potential role in cancer therapy (Zaki, Soliman, Hiekal, et al., 2006).

    Metabolic Studies

    Compounds related to this compound are also utilized in studies focusing on metabolism and enzyme interactions. For instance, characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of related compounds provides insights into their pharmacokinetics and potential interactions with other drugs, which is crucial for drug development (Nielsen, Holm, Leth-Petersen, et al., 2017).

    Antibacterial Applications

    The synthesis and functionalization of polyurethane films with N-halamine precursors, including pyrimidin-4-one derivatives, have demonstrated excellent antibacterial properties. These materials are promising for applications requiring microbiological protection, such as medical devices and surfaces (Peng, Yang, Wu, et al., 2021).

    Antidepressant Effects

    Investigations into the antidepressant-like effects of metabotropic glutamate receptor 5 (mGlu5) antagonists have identified pyridine derivatives as potent agents. These findings suggest a novel target for antidepressant therapy, highlighting the versatility of pyrimidine and pyridine compounds in the development of new therapeutic agents (Li, Need, Baez, et al., 2006).

    Biochemical Analysis

    Biochemical Properties

    N-methyl-(2-phenylpyrimidin-5-yl)methylamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby affecting its catalytic activity .

    Cellular Effects

    The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, including damage to organs such as the liver and kidneys .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, the metabolism of this compound by cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules .

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues or cellular compartments .

    Subcellular Localization

    The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

    Properties

    IUPAC Name

    N-methyl-1-(2-phenylpyrimidin-5-yl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13N3/c1-13-7-10-8-14-12(15-9-10)11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BEURLXDVKSQEIQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC1=CN=C(N=C1)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10640431
    Record name N-Methyl-1-(2-phenylpyrimidin-5-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10640431
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    199.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    921939-11-9
    Record name N-Methyl-1-(2-phenylpyrimidin-5-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10640431
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.